Desamino-Chloro O-Benzyl Alcophosphamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desamino-Chloro O-Benzyl Alcophosphamide is a chemical compound with the molecular formula C14H21Cl3NO3P and a molecular weight of 388.65 g/mol . It is an intermediate in the synthesis of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide . This compound is primarily used in scientific research and industrial applications.
Analyse Chemischer Reaktionen
Desamino-Chloro O-Benzyl Alcophosphamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Desamino-Chloro O-Benzyl Alcophosphamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, such as Alcophosphamide.
Medicine: It is involved in the development of chemotherapeutic agents, particularly those related to Cyclophosphamide.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Desamino-Chloro O-Benzyl Alcophosphamide involves its conversion to Alcophosphamide, which is a metabolite of Cyclophosphamide . Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. The active metabolites of Cyclophosphamide, including Alcophosphamide, form DNA cross-links, leading to the inhibition of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Desamino-Chloro O-Benzyl Alcophosphamide can be compared with other similar compounds, such as:
Cyclophosphamide: A widely used chemotherapeutic agent that requires metabolic activation to exert its effects.
Alcophosphamide: A metabolite of Cyclophosphamide that is directly involved in its cytotoxic activity.
Ifosfamide: Another chemotherapeutic agent similar to Cyclophosphamide, with a slightly different chemical structure and mechanism of action.
This compound is unique in its role as an intermediate in the synthesis of Alcophosphamide, highlighting its importance in the development of chemotherapeutic agents.
Eigenschaften
Molekularformel |
C14H21Cl3NO3P |
---|---|
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[chloro(3-phenylmethoxypropoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C14H21Cl3NO3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI-Schlüssel |
AQARVOGHJHVQAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCOP(=O)(N(CCCl)CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.